

Off-target effects of Dovitinib-RIBOTAC TFA on kinases

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Compound of Interest

Compound Name: Dovitinib-RIBOTAC TFA

Cat. No.: B12395856

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Technical Support Center: Dovitinib-RIBOTAC TFA

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the potential off-target effects of **Dovitinib-RIBOTAC TFA** on kinases.

Frequently Asked Questions (FAQs)

Q1: What is **Dovitinib-RIBOTAC TFA**, and how does it differ from Dovitinib?

A1: Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits several kinase families, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] **Dovitinib-RIBOTAC TFA** is a chimeric molecule that repurposes Dovitinib as a targeting ligand for a specific RNA sequence, pre-miR-21.[4][5] By attaching an RNase L recruiter, the RIBOTAC is designed to induce the degradation of this target RNA.[3][6][7] This reprogramming of the molecule's function is intended to dramatically shift its selectivity away from its original kinase targets and towards the RNA target, thereby minimizing off-target kinase inhibition.[3][8]

Q2: Is **Dovitinib-RIBOTAC TFA** expected to have off-target effects on kinases?

A2: The primary design goal of converting Dovitinib into a RIBOTAC is to significantly reduce its activity against its canonical kinase targets.[3][8] Studies have shown a substantial decrease in RTK inhibition. For instance, one publication reported a 100-fold decrease in RTK inhibition for the RIBOTAC compared to Dovitinib.[3] Another study on a derivative designed for RNA specificity showed a 425-fold reduction in potency against the kinase FLT3.[8] While the potential for off-target kinase effects is greatly diminished, it may not be completely eliminated. Therefore, empirical validation of selectivity is a critical experimental step.

Q3: How can I assess the off-target kinase activity of my **Dovitinib-RIBOTAC TFA** lot?

A3: A comprehensive approach involving both in vitro biochemical assays and cell-based assays is recommended.

- **In Vitro Kinase Profiling:** Screen the compound against a broad panel of purified kinases to determine its IC50 values. This is the most direct way to assess its selectivity.[9][10]
- **Cell-Based Assays:** Treat relevant cell lines with **Dovitinib-RIBOTAC TFA** and analyze the phosphorylation status of downstream effectors of Dovitinib's known targets (e.g., ERK, AKT) via Western blot.[11] A lack of change in phosphorylation, especially at concentrations effective for RNA degradation, indicates high selectivity.

Q4: What are the known primary kinase targets of the parent compound, Dovitinib?

A4: Dovitinib is a broad-spectrum kinase inhibitor. Its most potent targets are class III, IV, and V receptor tyrosine kinases.[12][13][14] See the data table below for specific IC50 values.

Quantitative Data Summary

The following tables summarize the known inhibitory activity of the parent compound, Dovitinib, and the expected change in activity for **Dovitinib-RIBOTAC TFA**.

Table 1: In Vitro IC50 Values for Dovitinib Against Key Kinases

Kinase Target Family	Kinase	IC50 (nM)
Class III RTK	FLT3	1[12][14][15]
c-Kit	2[12][14][15]	
CSF-1R	36[14][15]	
PDGFRβ	27-210[12][14][15]	
Class IV RTK	FGFR1	8-9[12][15]
FGFR3	8-9[12][15]	10[12][14][15]
Class V RTK	VEGFR1	
VEGFR2	13[12][14][15]	
VEGFR3	8[12][14][15]	

Table 2: Reported Selectivity Improvement of Dovitinib-RIBOTAC vs. Dovitinib

Target Class	Metric	Fold Change
Receptor Tyrosine Kinases (RTKs)	Cellular Inhibition	100-fold decrease[3]
FGFR1	In Vitro IC50	>100-fold increase (less potent)[8]
FLT3	In Vitro IC50	425-fold increase (less potent) [8]
pre-miR-21 (On-Target)	Cellular Activity	25-fold increase[3]
Overall Selectivity Shift	RNA vs. Protein	~2500-fold shift towards RNA target[16]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Unexpected cytotoxicity in cell-based assays.	1. Residual off-target kinase inhibition. 2. Off-target effects unrelated to kinases. 3. Compound precipitation or instability.	1. Perform a dose-response curve and compare the cytotoxic concentration to the concentration required for RNA degradation. 2. Conduct a Western blot for downstream kinase signaling (p-ERK, p-AKT) at the cytotoxic concentration. 3. Test the effect of a control compound lacking the RNase L recruiter. 4. Ensure proper solubilization of the compound and check for precipitation in media.
Inconsistent results in kinase profiling assays.	1. Compound interference with the assay format (e.g., fluorescence quenching). 2. Incorrect ATP concentration used in the assay. 3. Degradation of the compound in the assay buffer.	1. Run the compound in a control experiment without the kinase to check for assay interference. 2. If possible, use a radiometric assay, which is considered the gold standard and is less prone to interference. ^{[9][17]} 3. Ensure the ATP concentration is near the K_m of the kinase for accurate IC_{50} determination.

Phosphorylation of downstream effectors (e.g., ERK) is observed.	1. The Dovitinib-RIBOTAC TFA lot has significant residual kinase inhibitory activity. 2. The concentration used is too high, exceeding the selectivity window.	1. Confirm the identity and purity of your Dovitinib-RIBOTAC TFA. 2. Perform a careful dose-titration to find the concentration at which RNA degradation is achieved without impacting kinase signaling. 3. Compare with the parent Dovitinib as a positive control for the pathway.
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Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the IC₅₀ values of **Dovitinib-RIBOTAC TFA** against a panel of purified kinases to assess its selectivity.

Methodology: A radiometric kinase assay, such as the 33P-ATP filter binding assay, is recommended as the gold standard.[\[17\]](#)

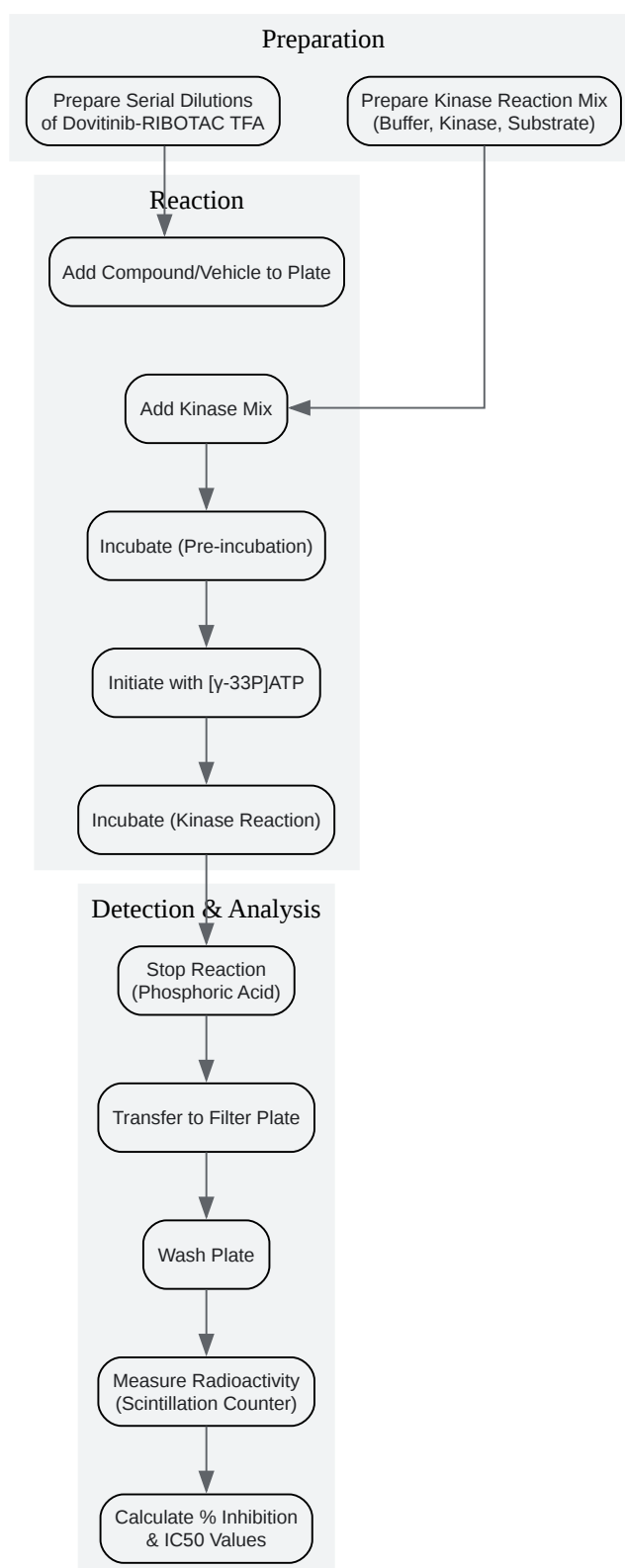
Materials:

- Purified recombinant kinases of interest.
- Specific peptide or protein substrates for each kinase.
- **Dovitinib-RIBOTAC TFA** stock solution (e.g., 10 mM in DMSO).
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- [γ -33P]ATP.
- 10% (v/v) Phosphoric Acid.
- Phosphocellulose filter plates.

- Scintillation counter.

Procedure:

- Prepare serial dilutions of **Dovitinib-RIBOTAC TFA**. A common range is from 100 μ M down to 1 nM.
- In a 96-well plate, add the kinase reaction buffer.
- Add the specific kinase to each well.
- Add the serially diluted **Dovitinib-RIBOTAC TFA** or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of the specific substrate and [γ -33P]ATP. The final ATP concentration should be at or near the K_m for each kinase.
- Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times to remove unincorporated [γ -33P]ATP.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of kinase activity inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.



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Workflow for In Vitro Radiometric Kinase Assay.

Protocol 2: Cellular Assay for Off-Target Kinase Pathway Activation

Objective: To assess whether **Dovitinib-RIBOTAC TFA** affects the downstream signaling pathways of its parent compound's targets in a cellular context.

Methodology: Western blotting for key phosphorylated signaling proteins.

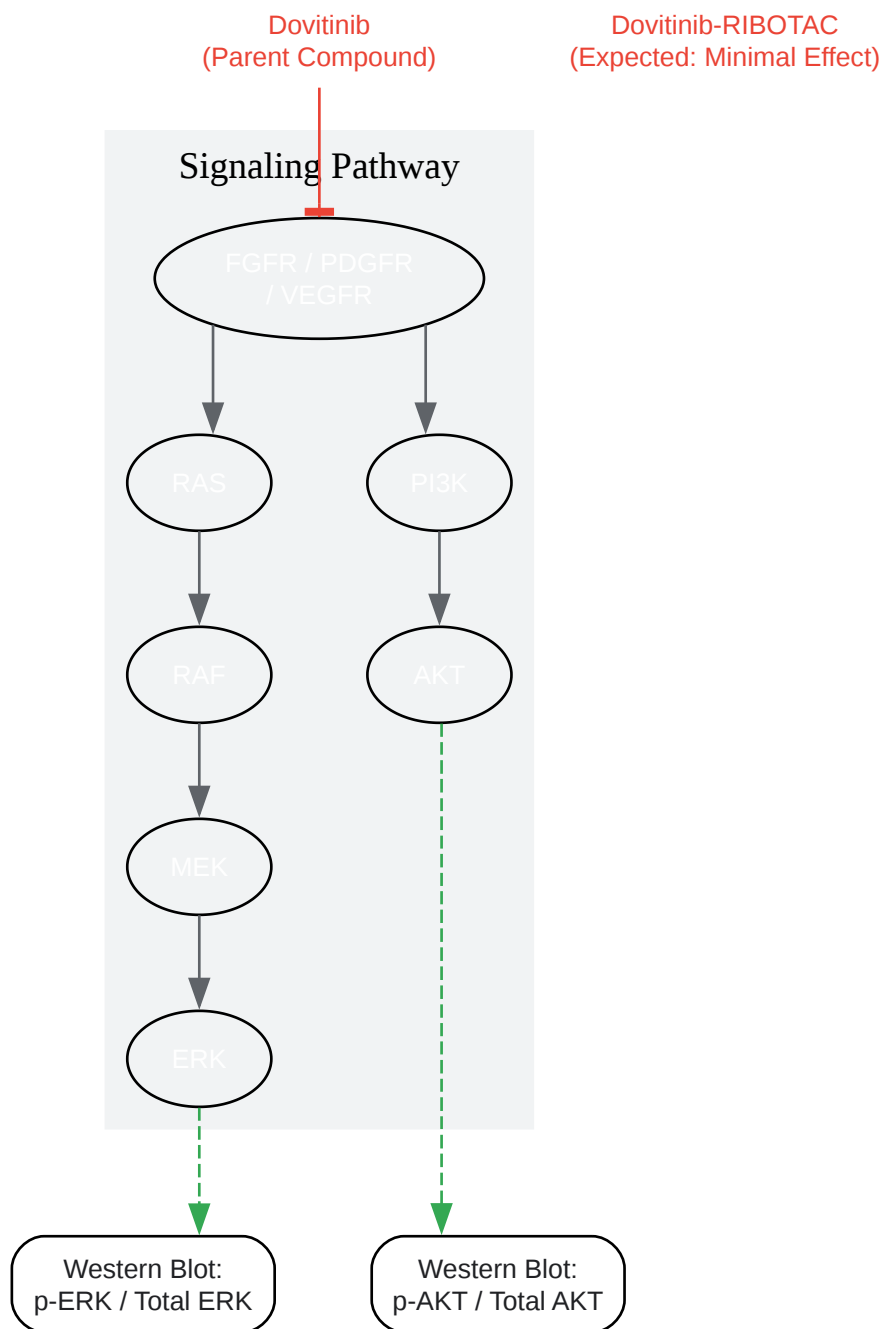
Materials:

- Cell line known to have active FGFR, PDGFR, or VEGFR signaling (e.g., certain cancer cell lines).
- **Dovitinib-RIBOTAC TFA**.
- Dovitinib (as a positive control).
- Cell lysis buffer.
- Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).
- HRP-conjugated secondary antibodies.
- Chemiluminescence substrate.

Procedure:

- Plate cells and allow them to adhere overnight.
- Starve cells in serum-free media for 4-6 hours if assessing ligand-stimulated phosphorylation.
- Treat cells with various concentrations of **Dovitinib-RIBOTAC TFA**, Dovitinib (positive control), and DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- If applicable, stimulate with a relevant growth factor (e.g., FGF, PDGF) for 10-15 minutes.
- Wash cells with cold PBS and lyse with lysis buffer.

- Determine protein concentration of the lysates.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated and total forms of ERK and AKT.
- Incubate with secondary antibodies and visualize using a chemiluminescence detection system.
- Analyze band intensities to determine the ratio of phosphorylated to total protein. A lack of change in this ratio for **Dovitinib-RIBOTAC TFA**-treated cells (compared to the potent inhibition by Dovitinib) indicates high selectivity.



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